2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethylpyrazol-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-8-7-11(15-16)12-13-9-5-3-4-6-10(9)14-12/h3-8H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWYLGPHVHOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-3-pyrazolecarboxaldehyde with o-phenylenediamine under acidic conditions to form the desired benzimidazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectral Properties
- Solubility : The ethyl group increases hydrophobicity compared to polar analogs like 3j (4-fluorophenyl) or 3l (p-tolyl) .
- NMR Signatures : Ethyl protons in the target compound would resonate at δ ~1.2–1.4 ppm (CH₃) and δ ~3.8–4.0 ppm (CH₂), distinct from methylthio or sulfonyl groups in related derivatives .
Biological Activity
2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines pyrazole and benzoimidazole moieties. This unique structural configuration suggests potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. The compound's lipophilicity, influenced by the ethyl substitution, may enhance its biological activity and solubility.
Biological Activity Overview
Research indicates that compounds containing benzoimidazole and pyrazole moieties exhibit significant biological activities, including:
- Anticancer Activity : Related compounds have shown potential in inhibiting cancer cell proliferation across various types, including breast, lung, and colorectal cancers.
- Anti-inflammatory Properties : Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.
- Antimicrobial Effects : Some studies suggest that derivatives of this compound may possess antibacterial and antifungal activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound can effectively inhibit microtubule assembly and induce apoptosis in cancer cells. For instance, a study reported that specific pyrazole derivatives could enhance caspase-3 activity in MDA-MB-231 breast cancer cells, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 10c | HepG2 | 2.5 | Microtubule destabilization |
| 7h | A549 | 5.0 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. A specific study highlighted the COX-2 inhibitory activity of several pyrazole compounds, with IC50 values ranging from 0.02 to 0.04 μM, showcasing their potential as selective anti-inflammatory agents .
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.02 | 8.22 |
| Compound B | 0.04 | 9.31 |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Study 1: Anticancer Evaluation
In a recent evaluation of pyrazole-substituted benzimidazoles, researchers synthesized a series of compounds and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell viability but also induced morphological changes consistent with apoptosis.
Case Study 2: Anti-inflammatory Screening
Another study focused on the anti-inflammatory potential of pyrazole derivatives using carrageenan-induced edema models in rats. The findings revealed that specific compounds significantly reduced edema compared to standard treatments like diclofenac.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with o-phenylenediamine derivatives under acidic or catalytic conditions. A one-pot approach using catalysts like LaCl₃ (e.g., 70% yield at 80°C in ethanol) is efficient for benzimidazole core formation . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Quinoxalinone rearrangement methods (e.g., reacting phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one) are also viable but require rigorous pH control .
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
- Methodology : Use ¹H/¹³C NMR to confirm the ethyl-pyrazole and benzimidazole moieties. Key NMR signals include:
- Ethyl group: δ ~1.30–1.50 ppm (triplet, CH₃) and δ ~4.10–4.30 ppm (quartet, CH₂) .
- Benzimidazole protons: δ ~7.20–8.00 ppm (aromatic region).
- Melting point analysis (e.g., 219–221°C for analogous compounds) and TLC (Rf ~0.77 in hexane:ethyl acetate 60:40) confirm purity .
Q. What standard methods ensure purity and stability during storage?
- Methodology : Chromatographic techniques (HPLC, TLC) and elemental analysis validate purity. For stability, store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor decomposition via periodic NMR or mass spectrometry .
Advanced Research Questions
Q. How can catalytic systems (e.g., SiO₂ nanoparticles) improve synthesis efficiency and selectivity?
- Methodology : Nano-SiO₂ enhances condensation reactions by providing a high surface area for acid-base catalysis. For example, SiO₂-mediated synthesis of 2-arylbenzimidazoles achieves >85% yield with reduced reaction time (2–4 h vs. 12 h). Optimize by varying SiO₂ loading (5–15 wt%) and solvent (ethanol vs. DMF) . Contrast with LaCl₃-catalyzed methods, which may favor different substituent patterns .
Q. What crystallographic strategies resolve tautomerism or polymorphism in this compound?
- Methodology : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) is critical. For tautomeric mixtures (e.g., pyrazole vs. benzimidazole protonation states), employ low-temperature crystallography (100 K) and Hirshfeld surface analysis to distinguish electron density maps .
Q. How do substituents on the pyrazole or benzimidazole rings influence bioactivity?
- Methodology : Synthesize derivatives (e.g., halogenated or methoxy-substituted analogs) and evaluate antimicrobial activity via MIC/MBC assays. For instance, 2-(4-chlorophenyl)-1H-benzimidazole derivatives show enhanced activity against S. aureus (MIC ≤12.5 µg/mL). SAR studies reveal that electron-withdrawing groups on the benzimidazole improve membrane penetration .
Q. What analytical approaches resolve contradictions in catalytic efficiency data across studies?
- Methodology : Perform controlled reproducibility experiments with standardized substrates (e.g., o-phenylenediamine). Use kinetic studies (rate constants, activation energy) and in situ FTIR/GC-MS to monitor intermediate formation. For example, LaCl₃ may outperform SiO₂ in polar aprotic solvents due to stronger Lewis acidity .
Q. How can computational methods (DFT, MD) predict reactivity or binding modes for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
